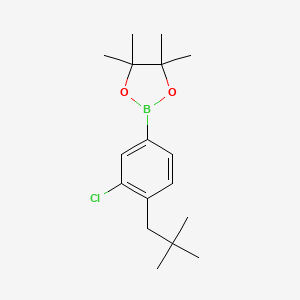
3-Chloro-4-neopentylphenylboronic acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-neopentylphenylboronic acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-neopentylphenylboronic acid Pinacol Ester typically involves the reaction of 3-Chloro-4-neopentylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran or dichloromethane
Catalyst: Palladium-based catalysts
Temperature: Room temperature to moderate heating (25-60°C)
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-neopentylphenylboronic acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.
Protodeboronation: Removal of the boronic ester group to yield the corresponding hydrocarbon.
Oxidation: Conversion to the corresponding phenol or quinone derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran or toluene.
Protodeboronation: Catalysts such as palladium or copper, and solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds
Protodeboronation: Hydrocarbons
Oxidation: Phenols or quinones
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-neopentylphenylboronic acid Pinacol Ester is extensively used in scientific research due to its versatility:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs and probes for biological studies.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The primary mechanism of action for 3-Chloro-4-neopentylphenylboronic acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the organic halide or triflate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid Pinacol Ester
- 4-Nitrophenylboronic acid Pinacol Ester
- 3-Cyanophenylboronic acid Pinacol Ester
Uniqueness
3-Chloro-4-neopentylphenylboronic acid Pinacol Ester is unique due to its specific substituents, which impart distinct reactivity and stability. The presence of the chloro and neopentyl groups can influence the electronic properties and steric hindrance, making it suitable for specific synthetic applications where other boronic esters may not be as effective.
Eigenschaften
Molekularformel |
C17H26BClO2 |
|---|---|
Molekulargewicht |
308.7 g/mol |
IUPAC-Name |
2-[3-chloro-4-(2,2-dimethylpropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H26BClO2/c1-15(2,3)11-12-8-9-13(10-14(12)19)18-20-16(4,5)17(6,7)21-18/h8-10H,11H2,1-7H3 |
InChI-Schlüssel |
PHLAUVLUFQQFEE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)
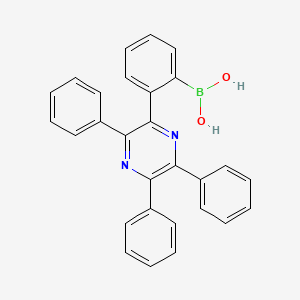
![1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706280.png)



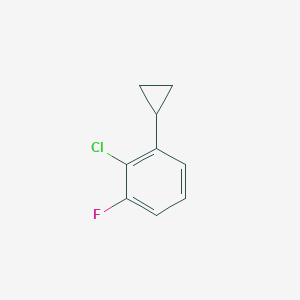
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid](/img/structure/B13706295.png)
![[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B13706299.png)

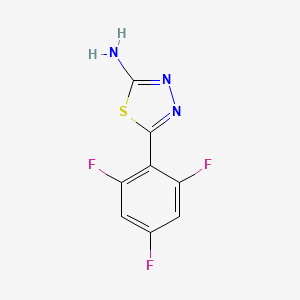
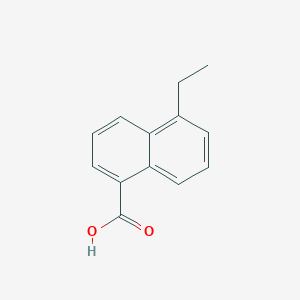
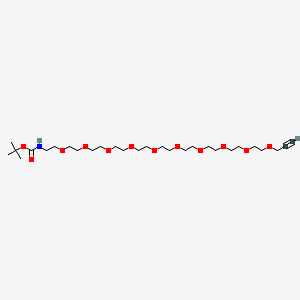
![Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde](/img/structure/B13706336.png)
